Branebrutinib

説明

Branebrutinib, also known as BMS-986195, is a highly selective, covalent inhibitor of Bruton’s tyrosine kinase (BTK). Bruton’s tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling, which is essential for the development and functioning of B-cells. This compound has shown promise in the treatment of various autoimmune diseases and hematological malignancies due to its potent inhibition of Bruton’s tyrosine kinase .

準備方法

合成経路と反応条件: ブラーネブルチニブの合成には、ハイスループット実験を活用した4段階のプロセスが含まれています。重要なステップには、迅速に高い合成複雑性を生み出すインドール化反応が含まれます。 このプロセスには、次のステップが含まれます :

- 新規インドール化反応によるインドール核の形成。

- アミド官能基を導入するためのアミド化。

- 必要な官能基を導入するための置換反応。

- 最終的な精製と生成物の単離。

工業生産方法: ブラーネブルチニブの工業生産は、同じ合成経路に従いますが、大規模生産向けに最適化されています。 ハイスループット実験は、各ステップで最も効率的かつ費用対効果の高い条件を特定するために使用され、最終生成物の高収率と高純度が確保されます .

3. 化学反応解析

反応の種類: ブラーネブルチニブは、以下を含むいくつかのタイプの化学反応を起こします。

置換反応: 合成中のさまざまな官能基の導入。

アミド化: アミド結合の形成。

環化: インドール核の形成。

一般的な試薬と条件:

置換反応: 通常、塩素化前駆体と求核剤を塩基性条件下で用いる。

アミド化: カップリング剤の存在下でアミンとカルボン酸誘導体を用いる。

環化: インドール環の形成を促進するために、特定の触媒と条件を必要とする。

主な生成物: これらの反応の主な生成物は、その生物活性に必要な高純度と特定の官能基を持つブラーネブルチニブそのものです .

4. 科学研究への応用

ブラーネブルチニブは、以下を含む幅広い科学研究への応用があります。

化学: ブルトンチロシンキナーゼ阻害とそのさまざまなシグナル伝達経路への影響を研究するためのツール化合物として使用されます。

生物学: B細胞受容体シグナル伝達の調節とその免疫細胞機能への影響における役割について調査されています。

医学: 関節リウマチやループスなどの自己免疫疾患や、慢性リンパ性白血病やマントル細胞リンパ腫などの血液悪性腫瘍の治療のために臨床試験中.

化学反応の分析

Types of Reactions: Branebrutinib undergoes several types of chemical reactions, including:

Substitution Reactions: Introduction of various functional groups during synthesis.

Amidation: Formation of amide bonds.

Cyclization: Formation of the indole core.

Common Reagents and Conditions:

Substitution Reactions: Typically involve halogenated precursors and nucleophiles under basic conditions.

Amidation: Utilizes amine and carboxylic acid derivatives in the presence of coupling agents.

Cyclization: Requires specific catalysts and conditions to promote the formation of the indole ring.

Major Products: The major product of these reactions is this compound itself, with high purity and specific functional groups necessary for its biological activity .

科学的研究の応用

Pharmacokinetics

Branebrutinib exhibits rapid absorption with peak plasma concentrations reached within 1.5 hours post-administration. The half-life ranges from 1.2 to 1.7 hours, with complete clearance within 24 hours. Notably, BTK occupancy remains high even after plasma levels drop, indicating prolonged pharmacodynamic effects .

Autoimmune Diseases

This compound is under investigation for several autoimmune conditions:

- Rheumatoid Arthritis (RA) : Clinical trials have assessed its efficacy compared to placebo in patients with moderate to severe RA. Results indicated that while this compound showed potential benefits, it did not significantly outperform placebo after 12 weeks .

- Systemic Lupus Erythematosus (SLE) : In a double-blind study, this compound was evaluated for its effectiveness in treating active SLE and primary Sjögren's syndrome. Although the drug demonstrated some clinical activity, the results were mixed regarding overall efficacy compared to placebo .

- Primary Sjögren's Syndrome : Similar to SLE, this compound is being studied for its therapeutic effects on this condition. The underlying mechanisms suggest potential benefits due to BTK's role in immune signaling .

Cancer Treatment

This compound has also been explored for its applications in oncology:

- Multidrug-Resistant Cancers : Research indicates that this compound can resensitize P-glycoprotein-overexpressing cancer cells to chemotherapy agents like vincristine and paclitaxel. This characteristic may enhance the effectiveness of existing cancer therapies by overcoming resistance mechanisms .

- B-cell Malignancies : In preclinical studies, this compound exhibited robust efficacy against various B-cell malignancies including chronic lymphocytic leukemia and mantle cell lymphoma, showing high overall response rates and durable effects .

Summary of Key Trials

A selection of clinical trials has been conducted to evaluate the safety and efficacy of this compound across various conditions:

Notable Observations

- In murine models, this compound effectively reduced disease severity in collagen-induced arthritis models and lupus nephritis, showcasing its potential as a therapeutic agent for autoimmune disorders .

- The compound's ability to inhibit P-glycoprotein suggests a novel application in combination therapies for resistant cancers, warranting further exploration in clinical settings .

作用機序

ブラーネブルチニブは、ブルトンチロシンキナーゼの活性部位に共有結合することにより、その活性を阻害することでその効果を発揮します。この阻害は、下流シグナル伝達分子のリン酸化を阻止し、B細胞受容体シグナル伝達の抑制につながります。 このメカニズムは、自己免疫疾患および血液悪性腫瘍における治療効果に不可欠です .

類似化合物:

イブルチニブ: B細胞悪性腫瘍の治療に広く用いられている、初のブルトンチロシンキナーゼ阻害剤。

アカラブルチニブ: 選択性が高く、オフターゲット効果が低減された第2世代のブルトンチロシンキナーゼ阻害剤。

ザヌブルチニブ: 効力と選択性が向上した別の第2世代の阻害剤。

ティラブルチニブ: 自己免疫疾患の治療に使用される選択的ブルトンチロシンキナーゼ阻害剤。

オレラブルチニブ: 有望な臨床結果を持つ、高選択的なブルトンチロシンキナーゼ阻害剤

ブラーネブルチニブの独自性: ブラーネブルチニブは、非常に低用量でブルトンチロシンキナーゼを迅速に生体内不活性化し、優れた効力と忍容性を提供することで際立っています。 その高い選択性と効力は、自己免疫疾患および血液悪性腫瘍の治療における貴重な治療薬となっています .

類似化合物との比較

Ibrutinib: The first-in-class Bruton’s tyrosine kinase inhibitor, widely used in the treatment of B-cell malignancies.

Acalabrutinib: A second-generation Bruton’s tyrosine kinase inhibitor with improved selectivity and reduced off-target effects.

Zanubrutinib: Another second-generation inhibitor with enhanced potency and selectivity.

Tirabrutinib: A selective Bruton’s tyrosine kinase inhibitor used in the treatment of autoimmune diseases.

Orelabrutinib: A highly selective Bruton’s tyrosine kinase inhibitor with promising clinical results

Uniqueness of Branebrutinib: this compound stands out due to its rapid in vivo inactivation of Bruton’s tyrosine kinase at very low doses, providing excellent efficacy and tolerability. Its high selectivity and potency make it a valuable therapeutic agent in the treatment of autoimmune diseases and hematological malignancies .

生物活性

Branebrutinib (BMS-986195) is a selective, oral, small-molecule inhibitor of Bruton's tyrosine kinase (BTK), which plays a critical role in B-cell receptor signaling and is implicated in various hematological malignancies and autoimmune diseases. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacodynamics, efficacy in clinical trials, and potential applications in treating multidrug-resistant cancers.

This compound covalently binds to a cysteine residue in the active site of BTK, leading to its rapid inactivation. This mechanism results in significant inhibition of B-cell signaling pathways, which is crucial for the proliferation and survival of B-cells. The compound has demonstrated over 5000-fold selectivity for BTK compared to other kinases, ensuring minimal off-target effects .

Pharmacokinetics and Pharmacodynamics

In clinical studies, this compound has shown rapid absorption with peak plasma concentrations occurring within 1.5 hours post-administration. The half-life ranges from 1.2 to 1.7 hours, with BTK occupancy reaching 100% after a single 10 mg dose. Notably, BTK occupancy decays predictably over time, maintaining pharmacodynamic effects even after plasma levels fall below detectable limits .

Table 1: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Maximum Plasma Concentration | ~1.5 hours |

| Half-Life | 1.2 - 1.7 hours |

| BTK Occupancy | 100% after 10 mg |

| Duration of Action | >24 hours |

Efficacy Against Multidrug Resistance

This compound has been evaluated for its ability to reverse P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) in cancer cells. Research indicates that this compound can resensitize P-gp-overexpressing cancer cells to chemotherapeutic agents like vincristine and paclitaxel at sub-toxic concentrations. This effect is attributed to its direct inhibition of P-gp's drug transport function .

Table 2: Reversal of Chemoresistance by this compound

| Drug Substrate | Cell Line | IC50 (without this compound) | IC50 (with this compound) | Fold-Reversal (FR) |

|---|---|---|---|---|

| Vincristine | KB-V-1 | X μM | Y μM | FR = X/Y |

| Paclitaxel | NCI-ADR-RES | A μM | B μM | FR = A/B |

| Colchicine | MDR19-HEK293 | M μM | N μM | FR = M/N |

Clinical Trials and Case Studies

Several clinical trials have assessed the safety and efficacy of this compound across various conditions:

- Phase I Trial : A double-blind, placebo-controlled trial involving healthy participants demonstrated that this compound was well tolerated with mild to moderate adverse events. The study confirmed the rapid absorption and high BTK occupancy necessary for therapeutic efficacy .

- Rheumatoid Arthritis : In patients with rheumatoid arthritis, this compound showed promise as a treatment option, with ongoing studies evaluating its effectiveness compared to placebo .

- Systemic Lupus Erythematosus (SLE) : Another study aimed at assessing this compound's safety and efficacy in SLE patients has been completed, with results pending publication .

特性

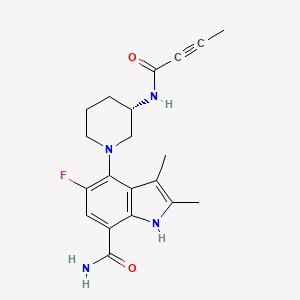

IUPAC Name |

4-[(3S)-3-(but-2-ynoylamino)piperidin-1-yl]-5-fluoro-2,3-dimethyl-1H-indole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O2/c1-4-6-16(26)24-13-7-5-8-25(10-13)19-15(21)9-14(20(22)27)18-17(19)11(2)12(3)23-18/h9,13,23H,5,7-8,10H2,1-3H3,(H2,22,27)(H,24,26)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJPPLCNBDLZIFG-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC(=O)NC1CCCN(C1)C2=C(C=C(C3=C2C(=C(N3)C)C)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC#CC(=O)N[C@H]1CCCN(C1)C2=C(C=C(C3=C2C(=C(N3)C)C)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23FN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1912445-55-6 | |

| Record name | Branebrutinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1912445556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Branebrutinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15347 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BRANEBRUTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LBRZUYSHU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。